5-Oxaspiro[3.4]octane-6-carboxylic acid
Description
Significance of Spirocyclic Architectures in Organic Chemistry
Spirocyclic architectures are increasingly recognized as "privileged scaffolds" in drug discovery. dndi.orgacs.org Unlike flat, aromatic systems, spirocycles possess a distinct three-dimensional (3D) structure, which is advantageous for interacting with the complex 3D surfaces of biological targets like proteins and enzymes. researchgate.netnih.gov This inherent three-dimensionality stems from the tetrahedral nature of the central spiro atom, which often forces the two constituent rings into nearly perpendicular orientations. researchgate.net
The significance of spirocyclic frameworks in medicinal chemistry includes:
Improved Physicochemical Properties: Shifting from planar structures to sp3-rich spirocycles often leads to enhanced solubility, reduced lipophilicity, and better metabolic stability. researchgate.nettandfonline.com
Conformational Rigidity: The rigid nature of the spirocyclic system can lock the conformation of a molecule. tandfonline.commdpi.com This pre-organization reduces the entropic penalty upon binding to a biological target, potentially leading to higher potency and selectivity. dndi.orgresearchgate.net
Novelty and Patentability: As chemists seek to move beyond "flatland" in drug design, spirocycles offer access to novel chemical matter, providing opportunities for new intellectual property. researchgate.net
Natural Product Mimicry: Spirocyclic motifs are omnipresent in natural products, which are a proven source of bioactive compounds. nih.gov Synthesizing spirocyclic scaffolds allows chemists to create natural product-like molecules with diverse biological activities. nih.gov
The growing interest in these scaffolds has spurred the development of numerous synthetic methodologies, making them more accessible for incorporation into drug candidates and screening libraries. acs.orgresearchgate.net
Overview of the 5-Oxaspiro[3.4]octane Ring System
The 5-Oxaspiro[3.4]octane ring system is a specific type of heterocyclic spiro compound. Its structure and nomenclature are defined by the rules established by the International Union of Pure and Applied Chemistry (IUPAC). qmul.ac.ukqmul.ac.uk
Structural Features:
Spiro Atom: It consists of two rings joined by a single common carbon atom, known as the spiro atom.
Ring Sizes: The name "[3.4]" indicates the number of carbon atoms in each ring connected to the spiro atom. One ring has 3 carbon atoms (forming a 4-membered ring with the spiro atom), and the other has 4 carbon atoms (forming a 5-membered ring with the spiro atom). ed.govvedantu.com
Heteroatom: The prefix "5-Oxa" signifies that an oxygen atom replaces a carbon atom at the 5th position of the spirocyclic framework.
Numbering: According to IUPAC rules for spiro compounds, numbering begins in the smaller ring at a carbon atom adjacent to the spiro atom, proceeds around the small ring, through the spiro atom, and then around the larger ring. qmul.ac.ukyoutube.com Therefore, in the 5-Oxaspiro[3.4]octane system, the oxetane (B1205548) (4-membered) ring is numbered 1 through 3, the spiro carbon is position 4, and the tetrahydrofuran (B95107) (5-membered) ring is numbered 5 through 8, with the oxygen occupying position 5. doubtnut.com
This specific arrangement, combining a strained oxetane ring with a more flexible tetrahydrofuran ring, creates a rigid, three-dimensional scaffold that can be used as a building block in the synthesis of more complex molecules. researchgate.netnuph.edu.ua The parent hydrocarbon, Spiro[3.4]octane, is a known compound with a defined chemical structure. nist.govnih.gov
Importance of Carboxylic Acid Functionality in Spirocyclic Compounds
The carboxylic acid group (-COOH) is one of the most important functional groups in pharmaceuticals and biologically active compounds, with roughly 25% of all commercialized drugs containing this moiety. wiley-vch.de When appended to a spirocyclic scaffold, it imparts several critical properties:
Pharmacophore Element: The carboxylic acid group can act as both a hydrogen bond donor and acceptor, allowing it to form strong electrostatic interactions and hydrogen bonds with biological targets. wiley-vch.deresearchgate.net This is often a key determinant for a drug's mechanism of action.
Improved Solubility: The ability of the carboxylic acid to ionize at physiological pH (forming a carboxylate anion) generally increases the water solubility of a compound, which is a crucial factor for drug administration and distribution. wiley-vch.deresearchgate.net
Modulation of Pharmacokinetics: While the ionized form aids solubility, it can also present challenges for crossing biological membranes. nih.gov However, this property can be strategically exploited. For instance, many drugs are administered as ester prodrugs, which are more lipophilic and can cross cell membranes before being hydrolyzed in vivo to the active carboxylic acid. nih.gov
Bioisosteric Mimicry: The carboxylic acid functionality is central to the structure of many endogenous molecules, such as amino acids. nih.govlibretexts.org Incorporating this group into a novel spirocyclic scaffold can create analogues of natural substrates or ligands.
The combination of a rigid, 3D spirocyclic core with the potent interacting capabilities of a carboxylic acid group creates a powerful template for designing molecules with specific biological activities.
Scope and Objectives of Academic Research on 5-Oxaspiro[3.4]octane-6-carboxylic acid
While extensive research exists on spirocycles in general, academic inquiry into the specific isomer This compound appears focused on its role as a novel building block for creating more complex and structurally diverse molecules.
The primary objectives of research involving this compound and its close analogues include:
Synthesis of Novel Scaffolds: The development of synthetic routes to produce this compound and related structures is a key objective. This provides chemists with new tools for drug discovery programs. For example, the synthesis of various oxa-spirocyclic carboxylic acids has been reported as part of efforts to create libraries of novel spirocyclic amino acids.
Exploration of Chemical Space: A major goal in modern medicinal chemistry is to "escape from flatland" by creating molecules with greater three-dimensionality. researchgate.net The synthesis and functionalization of scaffolds like this compound are central to this effort, aiming to produce compounds with improved drug-like properties. dndi.orgtandfonline.com
Application in Medicinal Chemistry: The rigid spiro[3.4]octane skeleton is being investigated for its potential in developing therapeutic agents. For instance, novel spiro[3.4]octane derivatives have been designed and synthesized as potential anti-glioblastoma agents, leveraging the scaffold's favorable permeability properties to cross the blood-brain barrier. nih.gov Similarly, related azaspiro[2.4]heptane carboxylic acids are key components in the synthesis of antiviral drugs like ledipasvir. mdpi.com
Research on this compound is therefore driven by the need for innovative, three-dimensional building blocks that can be used to construct the next generation of therapeutic agents, targeting a wide range of diseases. researchgate.netresearchgate.net
Data Tables
Table 1: Chemical Compound Identifiers (Note: Specific identifiers for the 6-carboxylic acid isomer are not widely available in public databases; data for a closely related isomer is provided for context.)
| Identifier | Value (for 5-Oxaspiro[3.4]octane-2-carboxylic acid) | Reference |
| IUPAC Name | 5-oxaspiro[3.4]octane-2-carboxylic acid | nih.gov |
| Molecular Formula | C₈H₁₂O₃ | nih.gov |
| Molecular Weight | 156.18 g/mol | nih.gov |
| CAS Number | 1374658-88-4 | nih.gov |
| SMILES | C1CC2(CC(C2)C(=O)O)OC1 | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
5-oxaspiro[3.4]octane-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-7(10)6-2-5-8(11-6)3-1-4-8/h6H,1-5H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYBZRGUTMNZEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCC(O2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic Characterization of 5 Oxaspiro 3.4 Octane 6 Carboxylic Acid and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules. Through the precise measurement of the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the connectivity, configuration, and conformation of compounds like 5-Oxaspiro[3.4]octane-6-carboxylic acid.
Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis
Proton NMR (¹H NMR) spectroscopy is instrumental in defining the hydrogen framework of a molecule. For this compound, the ¹H NMR spectrum, typically recorded in a deuterated solvent such as chloroform (B151607) (CDCl₃), reveals characteristic signals corresponding to each unique proton environment.
A notable feature in the ¹H NMR spectrum of this compound is the downfield signal of the carboxylic acid proton, which typically appears as a broad singlet. The protons on the carbon atoms adjacent to the spirocyclic ether oxygen and the carboxylic acid group exhibit distinct chemical shifts and coupling patterns, which are crucial for assigning the relative stereochemistry of the molecule.
Detailed analysis of a reported ¹H NMR spectrum for this compound in CDCl₃ recorded at 400 MHz shows a broad singlet at 8.95 ppm, corresponding to the carboxylic acid proton (1H). A doublet of doublets is observed at 4.47 ppm (1H) with coupling constants of J = 8.3 and 6.0 Hz. A series of multiplets are present between 2.45 and 1.91 ppm, integrating to a total of eight protons, which correspond to the remaining methylene (B1212753) and methine protons of the spirocyclic framework. bhu.ac.in
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| 8.95 | br s | - | 1H, -COOH |
| 4.47 | dd | 8.3, 6.0 | 1H |
| 2.45 – 2.23 | m | - | 3H |
| 2.18 – 2.05 | m | - | 1H |
| 2.05 – 1.91 | m | - | 4H |
Solvent: CDCl₃, Frequency: 400 MHz
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides direct insight into the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal, with its chemical shift being indicative of its electronic environment.
The carbonyl carbon of the carboxylic acid group is characteristically observed in the downfield region of the spectrum, typically between 170 and 185 ppm. The spiro carbon, being bonded to two oxygen atoms, also exhibits a significant downfield shift. The remaining aliphatic carbons of the octane (B31449) ring system resonate in the upfield region of the spectrum. The precise chemical shifts are sensitive to the substitution pattern and stereochemistry of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom | Predicted Chemical Shift (δ) ppm |
|---|---|
| -COOH | 170 - 185 |
| Spiro Carbon (C-4) | 70 - 90 |
| Carbons adjacent to ether oxygen (C-5, C-3) | 60 - 80 |
| Other aliphatic carbons | 20 - 50 |
Advanced Two-Dimensional (2D) NMR Techniques (COSY, HSQC, NOESY, HMBC)
To unambiguously assign all proton and carbon signals and to elucidate the intricate details of molecular structure, a suite of two-dimensional (2D) NMR experiments is often employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the molecular structure. For this compound, COSY would be instrumental in tracing the connectivity of the protons within the cyclopentane (B165970) and oxetane (B1205548) rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This powerful technique allows for the definitive assignment of protonated carbons in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the spiro-carbon and the carbonyl carbon, by observing their correlations with nearby protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space interactions between protons that are in close spatial proximity, regardless of their bonding connectivity. This information is invaluable for determining the stereochemistry and conformational preferences of the molecule.
While specific 2D NMR data for this compound is not detailed in the available literature, the application of these techniques to similar spirocyclic systems has been shown to be essential for complete structural characterization.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorinated Analogs
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used for the characterization of organofluorine compounds. The introduction of fluorine atoms into the structure of this compound would result in analogs that can be readily studied by ¹⁹F NMR. The chemical shifts and coupling constants observed in the ¹⁹F NMR spectrum provide valuable information about the electronic environment and spatial arrangement of the fluorine substituents. For instance, the analysis of fluorinated analogs such as 2,2-Difluoro-6-oxaspiro[3.4]octane-7-carboxylic acid would utilize ¹⁹F NMR to confirm the presence and environment of the fluorine atoms. bhu.ac.in
Analytical Chromatography for Purity Assessment
Chromatographic techniques are indispensable for the separation, identification, and quantification of chemical compounds, thereby ensuring the purity of a synthesized molecule.
High-Performance Liquid Chromatography (HPLC) Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry for assessing the purity of non-volatile and thermally sensitive compounds like this compound. In an HPLC analysis, the compound is dissolved in a suitable solvent and injected into a column packed with a stationary phase. The separation is achieved based on the differential partitioning of the analyte between the mobile phase and the stationary phase.
A typical HPLC method for a carboxylic acid like this compound would likely employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid to ensure the analyte is in its protonated form) and an organic solvent such as acetonitrile (B52724) or methanol. The retention time, the time it takes for the compound to elute from the column, is a characteristic property under a specific set of conditions. The purity of the sample is determined by the relative area of the peak corresponding to the target compound in the chromatogram. While specific HPLC data for this compound is not available in the surveyed literature, this technique remains a standard and essential method for its purity determination.
Chemical Transformations and Reactivity of 5 Oxaspiro 3.4 Octane 6 Carboxylic Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid functional group is a primary site for various chemical transformations.
The conversion of 5-Oxaspiro[3.4]octane-6-carboxylic acid to its corresponding esters can be achieved through standard esterification protocols. The most common of these is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.comchemguide.co.uk This reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, or water is removed as it is formed. youtube.com
The general mechanism for Fischer esterification proceeds through several reversible steps:
Protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com
Nucleophilic attack of the alcohol on the activated carbonyl carbon, leading to a tetrahedral intermediate. youtube.com
A series of proton transfers, resulting in the formation of a good leaving group (water). masterorganicchemistry.com
Elimination of water and subsequent deprotonation to yield the ester and regenerate the acid catalyst. youtube.com
Table 1: Typical Conditions for Fischer Esterification
| Reactant | Reagent | Catalyst | Conditions | Product |
| Carboxylic Acid | Alcohol (e.g., Methanol, Ethanol) | Strong Acid (e.g., H₂SO₄, TsOH) | Heat, often with removal of water | Ester |
Transformations of the Oxaspirocyclic Ring System
The 5-oxaspiro[3.4]octane core, consisting of a tetrahydrofuran (B95107) ring fused spirocyclically to a cyclobutane (B1203170) ring, possesses inherent ring strain that influences its reactivity.
The oxaspirocyclic system can be susceptible to nucleophilic attack, particularly under conditions that favor ring-opening. The ether oxygen of the tetrahydrofuran ring can be protonated by a strong acid, making the adjacent carbon atoms electrophilic and susceptible to attack by a nucleophile. This would result in the cleavage of a C-O bond and the opening of the tetrahydrofuran ring.
The likely pathway for such a nucleophilic substitution would be an SN2-type mechanism if a strong nucleophile is used, or an SN1-type mechanism under strongly acidic conditions that could lead to a stabilized carbocation intermediate. However, the stability of the five-membered tetrahydrofuran ring makes it less prone to ring-opening than smaller, more strained cyclic ethers like oxetanes. acs.org Reactions involving nucleophilic substitution on the spiro[3.4]octane core of this compound would likely require forcing conditions.
The thermodynamic feasibility of ring-opening reactions is related to the amount of ring strain in the cyclic system. Computational studies have been performed to determine the ring strain energies (RSEs) of various oxygen-containing spiro compounds. researchgate.net The RSE of a cyclic ether is influenced by the ring size. For simple cyclic ethers, the RSE decreases significantly as the ring size increases from three-membered (oxirane) to five-membered (tetrahydrofuran), with the five-membered ring having considerably less strain. researchgate.net
Table 2: Comparative Ring Strain Energies (RSEs) of Cyclic Ethers Data is generalized from computational studies for illustrative purposes.
| Cyclic Ether | Ring Size | Approximate RSE (kcal/mol) |
| Oxirane | 3 | ~27 |
| Oxetane (B1205548) | 4 | ~26 |
| Tetrahydrofuran | 5 | ~6 |
| Tetrahydropyran | 6 | ~1 |
Strategies for Spirocyclic Core Derivatization
While direct derivatization of the this compound core is not extensively documented, strategies can be inferred from the synthesis of related spirocyclic systems. The functionalization of spirocyclic scaffolds is an active area of research in medicinal chemistry. researchgate.netmdpi.com
One common strategy involves the synthesis of the spirocyclic core with pre-installed functional groups that can be further elaborated. For instance, synthetic routes to diazaspiro[3.4]octane systems often produce intermediates that can be subjected to a variety of transformations, such as N-alkylation, acylation, and participation in coupling reactions to append diverse molecular peripheries. mdpi.comnih.gov Analogously, if derivatives of this compound with additional functional groups on the spirocyclic core were synthesized, these could serve as handles for further chemical modification. For example, the introduction of a hydroxyl or amino group on the cyclobutane ring would open up a wide range of possible derivatization reactions. The synthesis of related 2,5-dioxaspiro[3.4]octane building blocks has demonstrated the conversion of ester functionalities into alcohols, aldehydes, amines, and bromides, highlighting the synthetic versatility of these scaffolds. nuph.edu.uaresearchgate.net
Despite a comprehensive search of scientific databases and scholarly articles, detailed research findings and specific data regarding the diastereoselectivity in spirocyclic conversions of this compound are not available in the public domain.
While the synthesis and properties of various spirocyclic compounds, including oxa- and azaspiro[3.4]octane derivatives, are subjects of ongoing research in medicinal and materials chemistry, specific studies focusing on the stereochemical control of reactions involving this compound have not been identified.
The investigation into the chemical transformations and reactivity of this specific compound, particularly concerning the diastereoselectivity of its conversions, appears to be a niche area of study with limited published data. General principles of stereochemistry in spirocyclic systems suggest that the rigid, three-dimensional structure of the 5-oxaspiro[3.4]octane core would likely influence the facial selectivity of incoming reagents, potentially leading to diastereoselective outcomes in its reactions. However, without specific experimental results, any discussion on this topic would be purely speculative.
Consequently, the generation of a scientifically accurate and detailed article section on the "Diastereoselectivity in Spirocyclic Conversions" of this compound, including data tables and in-depth research findings as requested, cannot be fulfilled at this time. The absence of primary literature on this specific subject prevents a thorough and factual treatment of the topic.
Further research into the synthesis and reactivity of this compound is required to elucidate the stereochemical aspects of its transformations.
Advanced Research Applications and Chemical Space Exploration of Oxaspiro 3.4 Octane Carboxylic Acids
Utilization as Building Blocks in Complex Organic Synthesis
5-Oxaspiro[3.4]octane-6-carboxylic acid serves as a versatile building block in organic synthesis. The synthesis of this compound has been reported, yielding it as a colorless oil semanticscholar.org. Spirocyclic structures, in general, are recognized as privileged building blocks in drug discovery due to their inherent three-dimensionality and novelty, which allows chemists to "escape from flatland" and explore new chemical space. researchgate.net The development of synthetic routes to novel spirocycles, such as oxetane-containing scaffolds, is crucial for their application in creating libraries of products for screening. researchgate.netresearchgate.net
The synthesis of related spirooxetane compounds with a tetrahydrofuran (B95107) (THF) core has been achieved through strategies like ring-closing metathesis (RCM). researchgate.netnuph.edu.ua These methods provide access to multigram quantities of spirocyclic building blocks, highlighting their potential for larger-scale synthetic applications. researchgate.netnuph.edu.ua The functional groups present on the this compound scaffold—the carboxylic acid and the ether linkage within the spirocycle—offer orthogonal handles for further chemical modification, enabling its incorporation into more complex molecular architectures. Non-natural amino acids, including those with spirocyclic structures, are frequently used as foundational components for active pharmaceutical ingredients. mdpi.com
Significance in Medicinal Chemistry and Drug Discovery Programs
The rigid nature of spirocyclic scaffolds is of profound importance in medicinal chemistry. These structures can improve physicochemical properties compared to their more flexible, monocyclic analogs and may offer enhanced metabolic stability. researchgate.net
Spirocyclic motifs are key components in the design of new therapeutics. For instance, a related compound, cis-6-Oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylic acid, is utilized as a crucial intermediate in the synthesis of antiviral agents, specifically in the development of protease inhibitors for the Hepatitis C Virus (HCV). myskinrecipes.com Another related structure, 5-Oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid, has been investigated as a somatostatin (B550006) receptor subtype 5 (SSTR5) antagonist, which shows potential for regulating blood glucose in type 2 diabetes treatment. The incorporation of the oxaspiro[3.4]octane framework allows for the construction of complex heterocyclic systems that can lead to improved bioavailability and metabolic profiles in drug candidates. myskinrecipes.com
The conformational rigidity of the spiro[3.4]octane system is a key attribute that medicinal chemists leverage to enhance the potency and selectivity of drug candidates. researchgate.netmyskinrecipes.com By locking the molecule into a specific three-dimensional orientation, the spirocyclic core reduces the entropic penalty upon binding to a biological target, such as an enzyme's active site. This pre-organization can lead to a higher binding affinity.
The rigid framework and defined stereochemistry of these compounds enable more precise interactions with target proteins. myskinrecipes.com Proline analogues containing spirocyclic structures are particularly noteworthy, as their inclusion in peptide chains induces conformational restrictions that are critical for biological activity. mdpi.com This principle of using rigid scaffolds to control molecular shape is fundamental to designing drugs with high target-binding precision and, consequently, greater potency and reduced off-target effects. myskinrecipes.com
Comparative Analysis with Related Spiro[3.4]octane Carboxylic Acid Isomers
The position of the oxygen atom and the carboxylic acid group within the spiro[3.4]octane framework significantly influences the molecule's physical and chemical properties. A comparative analysis of this compound with its isomers, 5-Oxaspiro[3.4]octane-2-carboxylic acid and the non-heterocyclic Spiro[3.4]octane-6-carboxylic acid, reveals these differences.
| Property | This compound | 5-Oxaspiro[3.4]octane-2-carboxylic acid | Spiro[3.4]octane-6-carboxylic acid |
| Molecular Formula | C₈H₁₂O₃ | C₈H₁₂O₃ nih.gov | C₉H₁₄O₂ sigmaaldrich.com |
| Molecular Weight | 156.18 g/mol | 156.18 g/mol nih.gov | 154.21 g/mol |
| IUPAC Name | This compound semanticscholar.org | 5-Oxaspiro[3.4]octane-2-carboxylic acid nih.gov | spiro[3.4]octane-6-carboxylic acid sigmaaldrich.com |
| Structure | Carboxylic acid on the 5-membered ring | Carboxylic acid on the 4-membered ring | Carboxylic acid on the 5-membered ring; no heteroatom |
| Predicted XlogP | 0.5 | 0.5 uni.lu | Not available |
This table is interactive. Click on the headers to sort.
The isomers with the oxetane (B1205548) ring (this compound and 5-Oxaspiro[3.4]octane-2-carboxylic acid) share the same molecular formula and weight. nih.gov However, the placement of the carboxylic acid substituent on either the tetrahydrofuran ring or the cyclobutane (B1203170) ring would be expected to alter the molecule's polarity, bond angles, and reactivity. In contrast, Spiro[3.4]octane-6-carboxylic acid lacks the oxygen heteroatom, making it more lipophilic and altering its hydrogen bonding capabilities. sigmaaldrich.com Studies on related spiro[3.4]octane systems have shown that the rigid framework is useful for quantifying the transmission of electronic effects from substituents, a property that would differ based on the substituent's position and the presence of a heteroatom. acs.org
Exploration of Structure-Activity Relationships (SAR) within Spirocyclic Scaffolds
Structure-activity relationship (SAR) studies aim to understand how a molecule's chemical structure correlates with its biological activity. The spiro[3.4]octane scaffold is an excellent platform for such explorations due to its conformational rigidity. This rigidity simplifies SAR analysis because it reduces the number of possible conformations the molecule can adopt, making it easier to correlate specific structural features with changes in activity. acs.org
The three-dimensional and predictable vectorization of substituents on a spirocyclic core can significantly enhance drug-likeness and target selectivity. researchgate.net For the 5-oxaspiro[3.4]octane carboxylic acid family, key SAR explorations would involve:
Varying the position of the carboxylic acid: As seen in the comparison between the 6-carboxylic acid and 2-carboxylic acid isomers, this change alters the spatial relationship between the key binding group (the carboxylate) and the molecular scaffold.
Introducing other substituents: Adding functional groups at different positions on the cyclobutane or tetrahydrofuran rings would allow for probing interactions with specific pockets of a target's binding site. The rigid framework ensures that these substituents are held in well-defined positions.
Modifying stereochemistry: The spirocyclic core contains stereogenic centers, providing an opportunity to develop stereoisomers. Often, only one stereoisomer will have the optimal orientation to bind effectively to a chiral biological target, making stereochemistry a critical aspect of SAR. researchgate.net
By systematically modifying these features, researchers can build a detailed understanding of the structural requirements for biological activity, leading to the rational design of more potent and selective molecules.
Computational Chemistry and Theoretical Investigations of 5 Oxaspiro 3.4 Octane 6 Carboxylic Acid
Quantum Chemical Calculations for Mechanistic Elucidation of Spirocyclic Reactions
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are a powerful tool for elucidating the mechanisms of complex organic reactions. For the formation of a spirocyclic system like 5-Oxaspiro[3.4]octane-6-carboxylic acid, theoretical calculations could be used to model transition states and reaction intermediates. This allows chemists to understand the feasibility of different synthetic pathways, predict stereochemical outcomes, and optimize reaction conditions. For instance, in a potential synthesis involving a cycloaddition or an intramolecular cyclization, DFT calculations could map out the entire reaction energy surface, identifying the lowest energy pathway and any potential side reactions.
Prediction of Reactivity Profiles and Thermodynamic Stability
The reactivity of this compound could be predicted using computational methods. Molecular orbital theory, for example, can identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and shapes of these orbitals provide insights into the molecule's nucleophilic and electrophilic sites, respectively. This information is crucial for predicting how the molecule will interact with other reagents.
Thermodynamic stability can also be assessed through computation. By calculating the standard enthalpy of formation (ΔHf°) and Gibbs free energy of formation (ΔGf°), the relative stability of the molecule compared to its isomers or potential decomposition products can be determined. These calculations are vital for understanding the compound's shelf-life and potential degradation pathways.
Conformational Analysis and Molecular Modeling of Oxaspiro[3.4]octane Structures
The three-dimensional structure of this compound is complex, with the spirocyclic junction creating a rigid, non-planar geometry. Conformational analysis, using molecular mechanics or higher-level quantum chemical methods, would be essential to identify the most stable three-dimensional arrangement of the atoms. This would involve rotating the carboxylic acid group and exploring any potential puckering of the cyclopentane (B165970) and oxetane (B1205548) rings to find the global minimum energy conformation. Understanding the preferred conformation is critical as it dictates the molecule's shape and how it can interact with biological targets such as enzymes or receptors. Molecular modeling provides visual representations of these conformations and allows for the measurement of key geometric parameters like bond lengths, bond angles, and dihedral angles.
While specific data tables and detailed research findings for this compound are not available, the principles outlined above represent the standard computational chemistry workflow that would be applied to investigate this molecule.
Conclusion and Future Research Perspectives on 5 Oxaspiro 3.4 Octane 6 Carboxylic Acid
Summary of Key Findings in Synthesis and Structural Characterization
The synthesis of 5-Oxaspiro[3.4]octane-6-carboxylic acid, while not explicitly detailed in the current body of scientific literature, can be approached through established methodologies in organic synthesis. Plausible synthetic routes would likely involve multi-step sequences leveraging key reactions such as intramolecular cyclizations or ring-closing metathesis. One potential strategy could involve the construction of a suitably functionalized cyclobutane (B1203170) precursor followed by an intramolecular etherification to form the tetrahydrofuran (B95107) ring. Another approach could be the [2+2] cycloaddition to form the cyclobutane ring onto a pre-existing tetrahydrofuran derivative.
The structural characterization of this compound would rely on a combination of spectroscopic techniques to elucidate its precise connectivity and stereochemistry. Due to the absence of experimental data, the expected spectroscopic characteristics can be predicted based on analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum is expected to show signals for the methylene (B1212753) protons of the tetrahydrofuran ring adjacent to the oxygen atom in the range of 3.4-4.5 ppm. libretexts.orglibretexts.orgpressbooks.pubopenstax.org The protons on the cyclobutane ring would appear in the more upfield region, with the proton attached to the carbon bearing the carboxylic acid group likely shifted downfield.
¹³C NMR: The carbon NMR spectrum would be characterized by signals for the carbons adjacent to the ether oxygen in the 50-80 ppm range. libretexts.orglibretexts.orgpressbooks.pubopenstax.org The spiro carbon would have a unique chemical shift, and the carbonyl carbon of the carboxylic acid would be observed significantly downfield.
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong, broad absorption for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A sharp, strong absorption for the C=O stretch of the carbonyl group would be expected around 1700-1725 cm⁻¹. Additionally, a characteristic C-O stretching band for the ether linkage would likely appear in the 1050-1150 cm⁻¹ region. libretexts.orglibretexts.orgpressbooks.pubopenstax.org
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight. Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the cyclobutane and tetrahydrofuran rings. acs.orgyoutube.comlibretexts.org
| Technique | Predicted Key Signals/Features |
|---|---|
| ¹H NMR | ~10-12 ppm (s, 1H, COOH); ~3.4-4.5 ppm (m, 4H, -CH₂-O-); ~1.8-2.8 ppm (m, 7H, cyclobutane-H and -CH-COOH) |
| ¹³C NMR | ~175-185 ppm (C=O); ~60-80 ppm (C-O); Spiro carbon signal; Aliphatic signals for cyclobutane carbons |
| IR (cm⁻¹) | 2500-3300 (broad, O-H); 2850-3000 (C-H); 1700-1725 (strong, C=O); 1050-1150 (strong, C-O) |
| Mass Spec (m/z) | Molecular ion peak; Fragments corresponding to loss of -COOH, and ring cleavage products |
Potential for Novel Reactivity and Derivatization
The chemical reactivity of this compound is dictated by its constituent functional groups: the tetrahydrofuran ring, the cyclobutane ring, and the carboxylic acid. The tetrahydrofuran moiety is generally stable but can undergo ring-opening reactions under strongly acidic conditions. The cyclobutane ring, while more stable than a cyclopropane (B1198618) ring, possesses some degree of ring strain that could influence its reactivity in certain transformations.
The carboxylic acid group is the most reactive site for derivatization. Standard transformations of carboxylic acids are expected to proceed readily, providing a platform for creating a library of derivatives. nih.gov These include:
Esterification: Reaction with alcohols under acidic conditions to form esters.
Amidation: Conversion to amides via an activated carboxylic acid derivative (e.g., an acyl chloride or in the presence of coupling reagents) and reaction with amines.
Reduction: Reduction of the carboxylic acid to a primary alcohol using reagents such as lithium aluminum hydride.
Conversion to Acyl Halides: Reaction with thionyl chloride or oxalyl chloride to produce the corresponding acyl chloride, a versatile intermediate for further functionalization.
The unique spirocyclic core could also impart novel reactivity, potentially through transannular interactions or by influencing the stereochemical outcome of reactions at the functional groups.
Emerging Applications and Future Directions in Advanced Organic Chemistry
Spirocyclic scaffolds are increasingly recognized as "privileged structures" in medicinal chemistry due to their ability to confer conformational rigidity and introduce three-dimensionality, which can lead to improved binding affinity and selectivity for biological targets. dndi.orgnih.govmdpi.com The incorporation of a spirocyclic framework can also modulate physicochemical properties such as solubility and metabolic stability. researchgate.net Given these trends, this compound and its derivatives represent a largely unexplored area with potential applications in drug discovery. dndi.orgnih.govmdpi.comresearchgate.net
Future research in advanced organic chemistry could focus on several key areas:
Asymmetric Synthesis: The development of stereoselective synthetic routes to access enantiomerically pure forms of this compound is a critical next step. Chiral spirocycles are of particular interest in medicinal chemistry.
Scaffold for Library Synthesis: The derivatization of the carboxylic acid functionality could be used to generate a library of compounds for biological screening against various therapeutic targets.
Bioisosteric Replacement: The spirocyclic core could serve as a novel bioisostere for other cyclic systems in known bioactive molecules.
The exploration of this and related spirocyclic systems will contribute to the broader understanding of structure-activity relationships and the development of new synthetic methodologies.
Interdisciplinary Research Opportunities for Spirocyclic Systems
The unique structural features of spirocyclic systems like this compound open up avenues for interdisciplinary research.
Medicinal Chemistry and Chemical Biology: As mentioned, the primary interdisciplinary application lies in the design and synthesis of novel therapeutic agents. nih.gov The rigid spirocyclic framework can be used to probe the binding pockets of enzymes and receptors with high precision.
Materials Science: Spirocyclic compounds have been investigated for their potential use in the development of new materials. The rigid structure can lead to materials with interesting physical and optical properties. The introduction of functional groups, such as the carboxylic acid in the title compound, allows for incorporation into polymers or onto surfaces.
Computational Chemistry: The conformational rigidity of spirocycles makes them excellent model systems for computational studies. Theoretical calculations can be used to predict their properties, reactivity, and interactions with biological targets, thus guiding synthetic efforts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
